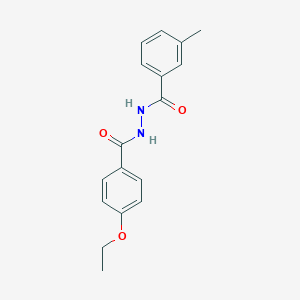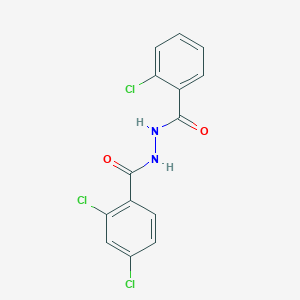![molecular formula C12H9BrN2O3 B325990 N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide](/img/structure/B325990.png)
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a furan ring substituted with a bromine atom and a carboxamide group attached to a phenyl ring with a carbamoyl group.
Preparation Methods
The synthesis of N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carbamoyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Scientific Research Applications
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antibacterial effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide can be compared with other similar compounds, such as:
5-bromo-N-(4-bromophenyl)furan-2-carboxamide: This compound has a similar structure but with a bromine atom instead of a carbamoyl group on the phenyl ring.
N-(4-bromophenyl)furan-2-carboxamide: This compound lacks the bromine atom on the furan ring and may have different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9BrN2O3 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
5-bromo-N-(4-carbamoylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O3/c13-10-6-5-9(18-10)12(17)15-8-3-1-7(2-4-8)11(14)16/h1-6H,(H2,14,16)(H,15,17) |
InChI Key |
WQFWXJAIEJJFJR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {[4-(aminosulfonyl)phenyl]hydrazono}(cyano)acetate](/img/structure/B325908.png)
![4-[2-(Dicyanomethylene)hydrazino]benzenesulfonamide](/img/structure/B325909.png)


![N-[4-(benzyloxy)benzylidene]-N-(2,4-dimethylphenyl)amine](/img/structure/B325913.png)
![2-[(4-Methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B325914.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B325915.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B325917.png)
![(4E)-4-[(2,5-dimethylanilino)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B325918.png)
![5-(4-nitrophenyl)-4-[(2E)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B325925.png)
![4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B325927.png)
![2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]benzonitrile](/img/structure/B325930.png)
![5-[(3-chlorophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B325931.png)

